molecular formula C15H11ClN2O B1349166 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde CAS No. 537010-34-7

1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Cat. No.: B1349166
CAS No.: 537010-34-7
M. Wt: 270.71 g/mol
InChI Key: DJARYSVCFCLLKW-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 4-chlorobenzyl group and an aldehyde functional group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzylamine with o-phenylenediamine to form 1-(4-chlorobenzyl)-1H-benzimidazole. This intermediate is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate, to yield the desired aldehyde derivative .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position, with nucleophiles such as amines or thiols.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures to ensure optimal reaction rates and yields.

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJARYSVCFCLLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360199
Record name 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537010-34-7
Record name 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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